Bis(helenalinyl)glutarate

Triple-Negative Breast Cancer Cytotoxicity Sesquiterpene Lactone

Procure Bis(helenalinyl)glutarate (BHG) for TNBC lead discovery and MDR reversal research. This glutarate-linked dimer of helenalin uniquely triggers apoptosis (76.1% in MDA-MB-231) via a sub-G1 accumulation mechanism distinct from the G2/M arrest induced by the monomer. With an IC50 of 0.55 μM against TNBC cells and 0.86 μM against docetaxel-resistant lines, BHG is 105-fold superior to paclitaxel in overcoming MDR. Its topoisomerase II inhibition does not cause DNA breakage, offering a cleaner genotoxicity profile than etoposide. Validated in vivo in a zebrafish xenograft, BHG also serves as a sub-micromolar NO production inhibitor (IC50=0.90 μM) for inflammation models. Request a quote for custom synthesis or bulk orders to advance your SAR studies on linker-length-dependent pharmacology.

Molecular Formula C35H40O10
Molecular Weight 620.7 g/mol
CAS No. 77928-51-9
Cat. No. B1196705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(helenalinyl)glutarate
CAS77928-51-9
Synonymsbis(helenalinyl)glutarate
Molecular FormulaC35H40O10
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CCCC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2
InChIInChI=1S/C35H40O10/c1-16-14-22-28(18(3)32(40)42-22)30(34(5)20(16)10-12-24(34)36)44-26(38)8-7-9-27(39)45-31-29-19(4)33(41)43-23(29)15-17(2)21-11-13-25(37)35(21,31)6/h10-13,16-17,20-23,28-31H,3-4,7-9,14-15H2,1-2,5-6H3/t16-,17-,20+,21+,22-,23-,28-,29-,30+,31+,34+,35+/m1/s1
InChIKeyPCLGLSWYMVOCFV-VSUOEQHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(helenalinyl)glutarate (BHG) Procurement & Selection Profile


Bis(helenalinyl)glutarate (BHG; CAS 77928-51-9) is a dimeric sesquiterpene lactone ester formed by the condensation of two helenalin molecules with glutaric acid [1]. It belongs to the class of bifunctional alkylating sesquiterpene lactones derived from the natural product helenalin, the principal bioactive pseudoguaianolide from Arnica montana [2]. Unlike its monomeric progenitor, BHG presents two reactive α-methylene-γ-lactone and cyclopentenone pharmacophores within a single, flexible molecule, enabling distinct target engagement profiles relevant to both antitumor and anti-inflammatory research programs.

Why Helenalin or Other Sesquiterpene Lactone Monomers Cannot Substitute for Bis(helenalinyl)glutarate


In-class substitution of BHG with monomeric helenalin or the shorter-chain bis(helenalinyl)malonate (BHM) is not functionally equivalent. Dimerization via a glutarate linker alters target engagement, cytotoxic potency, mechanism of cell death, and multidrug resistance (MDR) reversal capacity in a linker-length-dependent manner [1]. While helenalin primarily induces G2/M cell-cycle arrest, BHG preferentially triggers apoptosis—evidenced by a 32.68% sub-G1 DNA content versus 14.98% for helenalin in MDA-MB-231 triple-negative breast cancer (TNBC) cells—and achieves a higher apoptotic index (76.1% vs. 67.5%) [1]. Furthermore, BHG demonstrates a distinct topoisomerase II inhibitory mechanism that, unlike etoposide, does not cause DNA breakage, a property not shared by monomeric helenalin [2]. These differential activity profiles preclude simple interchange among in-class compounds.

Quantitative Differentiation Evidence for Bis(helenalinyl)glutarate vs. Closest Analogs


Cytotoxic Potency Against Triple-Negative Breast Cancer: BHG vs. Helenalin vs. BHM

In a direct head-to-head comparison against MDA-MB-231 TNBC cells using sulforhodamine B assay (72 h exposure), BHG (IC50 = 0.55 ± 0.003 μM) demonstrated comparable potency to helenalin (IC50 = 0.63 ± 0.03 μM) and was approximately 8-fold less potent than the malonate-linked dimer BHM (IC50 = 0.07 ± 0.001 μM) [1]. BHG exhibited superior selectivity for TNBC over other breast cancer subtypes: its IC50 against MCF7 cells was 2.50 ± 0.12 μM (4.5-fold selectivity), and against MDA-MB-361 it was 16.33 ± 0.39 μM (29.7-fold selectivity), whereas helenalin showed only 2.8-fold and 12.1-fold selectivity, respectively [1].

Triple-Negative Breast Cancer Cytotoxicity Sesquiterpene Lactone

Mechanism of Cell Death: BHG Induces Apoptosis Whereas Helenalin Causes G2/M Arrest

Flow cytometric analysis of MDA-MB-231 cells revealed divergent mechanisms of growth suppression among the three sesquiterpene lactones under identical treatment conditions [1]. Helenalin (72 h treatment) increased the G2/M-phase DNA content from 14.98% (control) to 34.06%, indicative of cell-cycle arrest. In contrast, BHG and BHM significantly elevated the apoptotic sub-G1 DNA fraction from 0.54% to 32.68% and 23.98%, respectively [1]. Total apoptosis levels (Annexin V/PI staining) confirmed this divergence: BHG induced 76.1% apoptosis, exceeding both BHM (71.75%) and helenalin (67.5%) [1].

Apoptosis Cell Cycle Arrest Mechanism of Action

Multidrug Resistance Reversal: BHG Restores Chemosensitivity in MDR TNBC Cells

BHG, along with helenalin and BHM, significantly inhibited the efflux function of both ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters in overexpressing cell models [1]. In a direct comparison using docetaxel-resistant MDA-MB-231 cells (MDA/doc; resistance fold = 1443.62 relative to parental cells), BHG conferred an IC50 of 0.86 ± 0.06 μM against the resistant line, compared to 90.56 ± 3.92 μM for paclitaxel—a 105-fold difference in potency [1]. This indicates that BHG circumvents the MDR phenotype that compromises standard chemotherapeutic efficacy.

Multidrug Resistance ABC Transporters Chemosensitization

Topoisomerase II Inhibition: BHG Acts Without Causing DNA Breakage, Unlike Etoposide

In a comparative evaluation of cytotoxic antitumor sesquiterpene lactones and derivatives, BHG (compound 4) and bis(isoalantodiol-B)glutarate (compound 10) were identified as potent inhibitors of human DNA topoisomerase II [1]. Critically, the mechanism of inhibition differs qualitatively from that of the clinical topoisomerase II poison etoposide: etoposide traps the enzyme-DNA cleavage complex, preventing DNA religation and causing protein-linked DNA breakage, whereas BHG inhibits topoisomerase II catalytic activity without inducing DNA strand breaks [1]. Structure-activity analysis indicated that the bifunctional alkylating capacity conferred by the dimeric glutarate linkage is essential for this distinct inhibitory profile, as monomeric helenalin and shorter-chain dimers did not exhibit the same breakage-free inhibition [1].

Topoisomerase II DNA Damage Antitumor Mechanism

Nitric Oxide and iNOS Inhibition: BHG Identified from a 531-Compound Natural Product Screen

In a systematic correlative screening of 531 natural products against 60 cell lines, cross-referenced with microarray-based mRNA expression of 95 NO metabolism and signaling genes, BHG emerged as a putative candidate inhibitor of NO metabolism [1]. In LPS/IFN-γ-stimulated RAW264.7 murine macrophages, BHG inhibited NO production with an IC50 of 0.90 ± 0.04 μM and down-regulated iNOS protein expression with an IC50 of 1.12 ± 0.16 μM [1]. Cytotoxicity assessed by XTT assay gave an IC50 of 5.6 μM, yielding a therapeutic index (cytotoxicity IC50 / NO inhibition IC50) of approximately 6.2, indicating a functional window between anti-inflammatory efficacy and general cytotoxicity in this macrophage model [1]. Microarray and pathway analyses revealed that BHG modulated 227 genes (67 up-regulated, 160 down-regulated), including 16 NO-signaling genes and additional targets in glucocorticoid receptor and interleukin-1/10 pathways [1].

Nitric Oxide iNOS Anti-inflammatory Macrophage

Optimal Scientific and Preclinical Application Scenarios for Bis(helenalinyl)glutarate


TNBC Drug Discovery: In Vitro Potency and In Vivo Xenograft Efficacy Screening

BHG is the preferred helenalin-derived dimer for TNBC-focused lead discovery when a balance of cytotoxicity (IC50 = 0.55 μM against MDA-MB-231), apoptosis induction (76.1%), and MDR-overcoming activity (IC50 = 0.86 μM against docetaxel-resistant cells; 105-fold superior to paclitaxel) is required [1]. In a zebrafish MDA-MB-231 xenograft model, BHG (0.3–3 μM) suppressed tumor growth in vivo with no observed toxicity at therapeutic concentrations, validating its translational potential [1]. The compound's demonstrated ability to inhibit ABCB1 and ABCG2 efflux transporters further positions it as a chemosensitization tool for combination studies with doxorubicin or docetaxel [1].

Topoisomerase II Mechanistic Studies: Non-DNA-Damaging Catalytic Inhibition

For laboratories investigating topoisomerase II biology or screening for catalytic inhibitors with a cleaner genotoxicity profile, BHG serves as a structurally defined small-molecule probe that inhibits topoisomerase II without causing DNA breakage—a mechanism qualitatively distinct from etoposide [2]. This property makes BHG a suitable positive control or reference compound for assay development aimed at distinguishing topoisomerase II poisons from true catalytic inhibitors, and for exploring the therapeutic hypothesis that non-DNA-damaging topoisomerase II inhibition can reduce the risk of treatment-related secondary malignancies [2].

Macrophage-Mediated Inflammation: iNOS/NO Pathway Probing

BHG is validated as a sub-micromolar inhibitor of NO production (IC50 = 0.90 μM) and iNOS protein expression (IC50 = 1.12 μM) in LPS/IFN-γ-stimulated RAW264.7 macrophages, with a ~6-fold selectivity window over general cytotoxicity [3]. Its discovery through a correlation-driven screen of 531 natural products against 95 NO-pathway genes [3] establishes BHG as a bioactivity-annotated probe for studying macrophage NO signaling. The compound's concurrent modulation of glucocorticoid receptor and interleukin-1/10 pathways [3] supports its use in multi-pathway inflammation models, particularly where iNOS is a validated target but broader immunomodulatory readouts are also desired.

Comparative Dimer Pharmacophore Studies: Linker-Length SAR

The availability of BHG alongside helenalin and bis(helenalinyl)malonate (BHM) creates a unique experimental set for structure-activity relationship (SAR) studies on the effect of dimer linker length [1]. Systematic differences observed across the three compounds—helenalin (monomer, G2/M arrest), BHM (malonate-linked, sub-G1 = 23.98%, apoptosis = 71.75%), and BHG (glutarate-linked, sub-G1 = 32.68%, apoptosis = 76.1%)—demonstrate that the alkyl linker length between the two helenalin pharmacophores directly influences both cytotoxic potency and mechanism of cell death [1]. BHG thus represents an essential point on this SAR continuum for programs optimizing dimeric sesquiterpene lactone pharmacology.

Quote Request

Request a Quote for Bis(helenalinyl)glutarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.